Cas no 380449-51-4 (Melphalan Flufenamide)

Melphalan Flufenamide structure
Melphalan Flufenamide structure
商品名:Melphalan Flufenamide
CAS番号:380449-51-4
MF:C24H30Cl2FN3O3
メガワット:498.417707920074
CID:1487481
PubChem ID:9935639

Melphalan Flufenamide 化学的及び物理的性質

名前と識別子

    • L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-L-phenylalanyl-4-fluoro-,ethyl ester
    • ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate
    • Melphalan Flufenamide
    • Melflufen
    • Prodrug J-1
    • Prodrug J-1, Melflufen, Melphalan flufenamide
    • J 1 (prodrug)
    • F70C5K4786
    • J1
    • Melphalan flufenamide (USAN/INN)
    • Prodrug J 1
    • J1 (PRODRUG)
    • PRODRUG J1
    • CHEMBL4303060
    • GLXC-25713
    • Melphalan flufenamide [USAN:INN]
    • WHO 9493
    • MELPHALAN FLUFENAMIDE [USAN]
    • SCHEMBL18239898
    • AKOS040752993
    • HY-105019
    • MELPHALAN FLUFENAMIDE [WHO-DD]
    • DTXSID40191461
    • 380449-51-4
    • ethyl (S)-2-((S)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanamido)-3-(4-fluorophenyl)propanoate
    • UNII-F70C5K4786
    • J 1
    • Ethyl (2S)-2-((2S)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanamido)-3-(4-fluorophenyl)propanoate
    • J-1
    • Q27277739
    • MFF
    • GTPL11605
    • CS-0024709
    • Pepaxti
    • D11865
    • 380449-51-4 (free base)
    • L-Phenylalanine, 4-(bis(2-chloroethyl)amino)-l-phenylalanyl-4-fluoro-, ethyl ester
    • DA-65328
    • J-1 (prodrug)
    • Melphalan flufenamide [INN]
    • インチ: 1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1
    • InChIKey: YQZNKYXGZSVEHI-VXKWHMMOSA-N
    • ほほえんだ: ClCCN(CCCl)C1C=CC(=CC=1)C[C@@H](C(N[C@H](C(=O)OCC)CC1C=CC(=CC=1)F)=O)N

計算された属性

  • せいみつぶんしりょう: 497.1648254g/mol
  • どういたいしつりょう: 497.1648254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 14
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 84.7Ų

Melphalan Flufenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M415228-250mg
Melflufen
380449-51-4
250mg
$873.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T33281-5mg
Melflufen
380449-51-4
5mg
¥ 7000 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T33281-5 mg
Melflufen
380449-51-4
5mg
¥7000.00 2023-03-30
TRC
M415228-50mg
Melflufen
380449-51-4
50mg
$190.00 2023-05-17
TargetMol Chemicals
T33281-50mg
Melflufen
380449-51-4
50mg
¥ 13800 2024-07-24
TRC
M415228-500mg
Melflufen
380449-51-4
500mg
$1499.00 2023-05-17
TargetMol Chemicals
T33281-100mg
Melflufen
380449-51-4
100mg
¥ 17500 2024-07-24
TargetMol Chemicals
T33281-25mg
Melflufen
380449-51-4
25mg
¥ 10600 2024-07-24

Melphalan Flufenamide 関連文献

Melphalan Flufenamideに関する追加情報

Melphalan Flufenamide (CAS No. 380449-51-4): An Innovative Therapeutic Agent in Oncology

Melphalan Flufenamide (CAS No. 380449-51-4) is a novel prodrug designed to enhance the therapeutic efficacy and reduce the systemic toxicity of melphalan, a well-established alkylating agent used in the treatment of multiple myeloma and other hematological malignancies. This innovative compound has garnered significant attention in the oncology community due to its unique mechanism of action and promising clinical outcomes.

The development of Melphalan Flufenamide is rooted in the need to improve the pharmacokinetic properties and target specificity of melphalan. By conjugating melphalan with flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), researchers have created a prodrug that is selectively activated within tumor cells. This selective activation is mediated by lysosomal enzymes, which are more abundant in cancer cells compared to normal cells, thereby minimizing off-target effects and enhancing therapeutic index.

Recent clinical trials have demonstrated the potential of Melphalan Flufenamide in treating relapsed or refractory multiple myeloma. A phase II study published in the Journal of Clinical Oncology reported a significant improvement in overall response rate (ORR) and progression-free survival (PFS) compared to standard melphalan therapy. The study also highlighted a favorable safety profile, with reduced incidence of hematological and gastrointestinal toxicities.

The mechanism of action of Melphalan Flufenamide involves its uptake by cancer cells, where it is cleaved by lysosomal enzymes to release active melphalan. This process results in DNA cross-linking and subsequent cell cycle arrest, leading to apoptosis. The selective activation within tumor cells not only enhances the cytotoxic effect but also minimizes damage to healthy tissues, thereby improving patient outcomes.

In addition to its efficacy in multiple myeloma, preclinical studies have explored the potential of Melphalan Flufenamide in other solid tumors. Research published in the Cancer Research journal has shown promising results in models of ovarian cancer and melanoma, suggesting that this compound may have broader applications in oncology.

The pharmacokinetic properties of Melphalan Flufenamide have been extensively studied to optimize its dosing and administration. Clinical data indicate that the compound has a longer half-life compared to free melphalan, allowing for less frequent dosing regimens. This can improve patient compliance and reduce the burden of frequent hospital visits.

The development of Melphalan Flufenamide also addresses some of the limitations associated with traditional chemotherapy agents. For instance, the reduced systemic toxicity makes it a suitable option for patients who are not candidates for high-dose chemotherapy or autologous stem cell transplantation. Furthermore, its targeted delivery mechanism may reduce the risk of secondary malignancies, a known concern with alkylating agents.

In conclusion, Melphalan Flufenamide (CAS No. 380449-51-4) represents a significant advancement in the field of oncology. Its unique design and mechanism of action offer improved therapeutic outcomes with reduced side effects, making it a promising candidate for further clinical development and potential integration into standard treatment protocols for multiple myeloma and other cancers. Ongoing research continues to explore its full potential and expand its clinical applications.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量